1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3IOS and a molar mass of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3IOS/c1-2-9(15)6-3-7(14)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
OIZRPFINNGGZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-iodo-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom and trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpropanones .
Scientific Research Applications
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodo-5-(trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the trifluoromethylthio group.
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.
Uniqueness
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both an iodine atom and a trifluoromethylthio group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .
Biological Activity
1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethylthio group. Its molecular formula is , with a molecular weight of approximately 360.14 g/mol. This compound has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition.
The compound's synthesis typically involves multi-step organic reactions, allowing for the production of derivatives with tailored characteristics. The presence of halogen substituents enhances its reactivity and biological activity, making it a versatile candidate for further investigation in drug development and materials science .
Biological Activity
Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. Notably, studies suggest potential anticancer properties due to the compound's ability to inhibit certain enzymes involved in cell proliferation .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethylthio group plays a crucial role in modulating interactions with protein targets, potentially influencing various biochemical pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Properties : Preliminary investigations have indicated that this compound may inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of proliferation in various cancer cell lines .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented, which may lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Comparative Analysis
To better understand the significance of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H10F3IOS | Iodine atom, trifluoromethylthio group |
| 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one | C12H10F3BrS | Bromine atom instead of iodine |
| 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one | C12H10F3ClS | Chlorine atom instead of iodine |
The presence of iodine in this compound imparts distinct reactivity compared to its bromine and chlorine analogs, potentially leading to variations in biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
